molecular formula C10H11N3O3 B1415704 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-94-5

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1415704
CAS RN: 21520-94-5
M. Wt: 221.21 g/mol
InChI Key: GEAJENUTDQCTPJ-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, also known as MOA-728, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism Of Action

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes. 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a role in the development of atherosclerosis. 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine has been shown to reduce blood glucose levels in diabetic animals by increasing insulin sensitivity. It also reduces the production of reactive oxygen species, which play a role in the development of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. It is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine. One of the potential applications of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and can reduce the accumulation of amyloid beta plaques in the brain. Another potential application of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is in the treatment of cancer. It has been shown to induce apoptosis in cancer cells and can sensitize them to chemotherapy. Further studies are needed to explore the full potential of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine in these and other diseases.

Scientific Research Applications

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAJENUTDQCTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652836
Record name 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

CAS RN

21520-94-5
Record name 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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